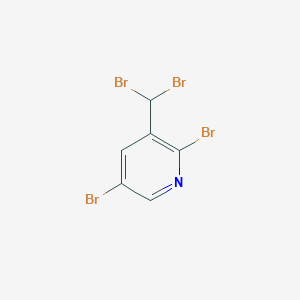
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT is a highly sensitive fluorogenic substrate used primarily for the detection and quantification of proteolytic enzyme activity. This compound is particularly useful in assays involving plasmin and gingipain K, enzymes that play crucial roles in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups using suitable protecting groups. The amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the amino groups and the addition of the fluorogenic AMC (7-amino-4-methylcoumarin) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases the fluorogenic AMC group, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions
Reagents: Proteolytic enzymes such as plasmin and gingipain K.
Conditions: Aqueous buffer solutions at physiological pH (7.4) and temperature (37°C).
Major Products
The major product formed from the hydrolysis of this compound is the free AMC group, which exhibits strong fluorescence .
Aplicaciones Científicas De Investigación
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT is widely used in scientific research for the following applications:
Biochemistry: Used as a substrate in enzyme assays to study the activity of proteolytic enzymes such as plasmin and gingipain K.
Molecular Biology: Employed in the investigation of protein-protein interactions and the identification of enzyme inhibitors.
Industry: Applied in the development of pharmaceuticals and the screening of potential drug candidates.
Mecanismo De Acción
The mechanism of action of SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT involves the enzymatic hydrolysis of the peptide bond linking the AMC group to the peptide chain. Upon cleavage by proteolytic enzymes, the AMC group is released and exhibits fluorescence. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics .
Comparación Con Compuestos Similares
Similar Compounds
SUC-ALA-PHE-LYS-AMC: Similar in structure but without the trifluoroacetate salt form.
Boc-ALA-PHE-LYS-AMC: Contains a different protecting group (Boc) instead of succinyl (SUC).
Z-ALA-PHE-LYS-AMC: Uses a benzyloxycarbonyl (Z) protecting group.
Uniqueness
SUC-ALA-PHE-LYS-AMC TRIFLUOROACETATE SALT is unique due to its high sensitivity and specificity for proteolytic enzymes such as plasmin and gingipain K. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biochemical and diagnostic applications .
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N5O8.C2HF3O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40;3-2(4,5)1(6)7/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40);(H,6,7)/t20-,24-,25-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSSZVROMUCSA-FMQWQMCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40F3N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)




![(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B6314860.png)



